molecular formula C10H13FN2O B3092675 3-Fluoro-2-morpholinoaniline CAS No. 1233952-34-5

3-Fluoro-2-morpholinoaniline

Cat. No. B3092675
CAS RN: 1233952-34-5
M. Wt: 196.22 g/mol
InChI Key: ZUAQRABPYFPGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-morpholinoaniline is a fluorinated heterocyclic building block. It is used as a synthesis intermediate for Schiff bases, carbon nanodots, and carbamates in applications of APIs, OLEDs, and antimicrobials . It is an important intermediate of the antibiotic drug linezolid .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-morpholinoaniline is C10H13FN2O, and its molecular weight is 196.22 g/mol .


Chemical Reactions Analysis

A series of new sulfonamides and carbamates have been synthesized from 3-fluoro-4-morpholinoaniline. The structures of these products were elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .


Physical And Chemical Properties Analysis

3-Fluoro-2-morpholinoaniline is an off-white to pale beige powder . The presence of fluorine in organic molecules can often result in significant changes in their chemical, physical, and biological properties due to fluorine’s blocking effect in metabolic transformations, mimicking of enzyme substrates, and the subsequent increase in the molecular lipophilicity to enhance bioavailability .

Scientific Research Applications

Antibiotic Drug Synthesis

3-Fluoro-2-morpholinoaniline is an important intermediate in the synthesis of the antibiotic drug linezolid . It is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .

Antimicrobial Activity

Sulfonamides and carbamates of 3-fluoro-2-morpholinoaniline have been synthesized for biological interest . These compounds have shown good to potent antimicrobial activity against various bacteria and fungi . In particular, the sulfonamide derivatives have exhibited potent antifungal activity .

Molecular Docking Studies

Molecular docking studies have been performed on these compounds to predict their affinity and orientation at the active enzyme site . Some compounds have shown high binding affinities, which is in good agreement with in vitro antimicrobial screening .

Synthesis of Schiff Bases

3-Fluoro-2-morpholinoaniline has been used in the synthesis of Schiff bases . Schiff bases have a wide range of applications in pharmacy, industry, electrochemistry, agriculture, and more .

Antimalarial, Antioxidant, and Anti-inflammatory Properties

Morpholine and its phenyl substituted derivatives, including 3-fluoro-2-morpholinoaniline, have been extensively utilized for their antimalarial, antioxidant, antimicrobial, anti-inflammatory, and analgesic properties .

Computational Studies

Computational investigations have been carried out on 3-fluoro-2-morpholinoaniline through semi-empirical Austin Model-1 (AM1), SCF-MM2, and DFT/B3LYP methods . These studies help to predict various properties of the molecule .

Synthesis of Novel Amides

A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides have been synthesized and screened for their in vitro antibacterial properties .

properties

IUPAC Name

3-fluoro-2-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h1-3H,4-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAQRABPYFPGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-morpholinoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-morpholinoaniline
Reactant of Route 2
3-Fluoro-2-morpholinoaniline
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-morpholinoaniline
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-morpholinoaniline
Reactant of Route 5
3-Fluoro-2-morpholinoaniline
Reactant of Route 6
3-Fluoro-2-morpholinoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.